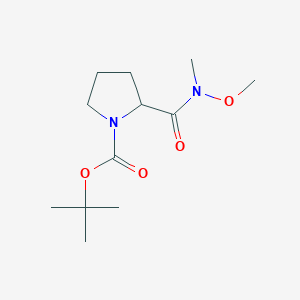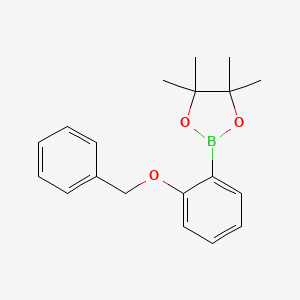
2-(4-アミノシクロヘキシル)酢酸エチル
説明
Ethyl 2-(4-aminocyclohexyl)acetate is a chemical compound with the molecular formula C10H19NO2. It is known for its applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various drugs. This compound is characterized by the presence of an ethyl ester group and an amino group attached to a cyclohexane ring.
科学的研究の応用
Ethyl 2-(4-aminocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Utilized in the development of drugs targeting dopamine receptors, which are involved in neurological processes.
Industry: Employed in the production of pharmaceuticals and fine chemicals
作用機序
Target of Action
Ethyl 2-(4-aminocyclohexyl)acetate is primarily targeted towards dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes of dopamine receptors have been found (D1, D2, D3, D4, and D5) . These receptors are involved in many neurological processes including movement, cognition, memory, and learning .
Mode of Action
The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .
Biochemical Pathways
The interaction of Ethyl 2-(4-aminocyclohexyl)acetate with dopamine receptors affects the signaling pathway of these receptors, which in turn regulates many important behaviors in the nerve signaling pathway . Different regions of dopamine receptors play different roles .
Result of Action
The molecular and cellular effects of Ethyl 2-(4-aminocyclohexyl)acetate’s action are related to its interaction with dopamine receptors. Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders such as social phobia, Parkinson’s disease, addiction to drug abuse, and schizophrenia .
Action Environment
The action, efficacy, and stability of Ethyl 2-(4-aminocyclohexyl)acetate can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . It is also slightly soluble in methanol , indicating that its solubility could affect its action and efficacy.
生化学分析
Biochemical Properties
Ethyl 2-(4-aminocyclohexyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of dopamine receptor ligands. It interacts with various enzymes and proteins involved in neurotransmitter pathways. For instance, it is known to interact with dopamine receptors, which are G-protein coupled receptors involved in numerous neurological processes. The nature of these interactions often involves binding to the receptor sites, influencing the receptor’s activity and downstream signaling pathways .
Cellular Effects
Ethyl 2-(4-aminocyclohexyl)acetate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, affecting gene expression and metabolic activities within the cell . Additionally, it may impact cell proliferation and differentiation, particularly in neuronal cells.
Molecular Mechanism
The molecular mechanism of Ethyl 2-(4-aminocyclohexyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, leading to either inhibition or activation of these receptors, depending on the specific subtype. This binding can result in altered cAMP levels, which in turn affects various downstream signaling pathways and gene expression patterns . The compound’s ability to modulate receptor activity makes it a valuable tool in studying neurological processes and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-aminocyclohexyl)acetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(4-aminocyclohexyl)acetate remains stable under inert atmospheric conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-aminocyclohexyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter pathways without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruptions in normal cellular functions . Understanding the dosage thresholds and safety profiles is essential for its potential therapeutic applications.
Metabolic Pathways
Ethyl 2-(4-aminocyclohexyl)acetate is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid biosynthesis genes, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, particularly in neuronal tissues.
Transport and Distribution
Within cells and tissues, Ethyl 2-(4-aminocyclohexyl)acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of Ethyl 2-(4-aminocyclohexyl)acetate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(4-aminocyclohexyl)acetate typically involves several key steps:
Starting Material: The synthesis begins with 1,4-cyclohexanedione.
Wittig Reaction: The 1,4-cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide to generate 2-(4-carbonyl cyclohexenyl) ethyl acetate.
Condensation Reaction: This intermediate undergoes a condensation reaction.
Catalytic Hydrogenation: Finally, catalytic hydrogenation is employed to obtain Ethyl 2-(4-aminocyclohexyl)acetate.
Industrial Production Methods
The industrial production of Ethyl 2-(4-aminocyclohexyl)acetate follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using readily available raw materials.
- Employing mild reaction conditions to ensure high purity and yield.
- Utilizing efficient purification techniques to obtain the final product .
化学反応の分析
Types of Reactions
Ethyl 2-(4-aminocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted esters and amides.
類似化合物との比較
Similar Compounds
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride: A closely related compound with similar structural features.
Cariprazine: A drug that also targets dopamine receptors and shares structural similarities with Ethyl 2-(4-aminocyclohexyl)acetate
Uniqueness
Ethyl 2-(4-aminocyclohexyl)acetate is unique due to its specific structural configuration, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness makes it valuable in the development of receptor-specific drugs and in studying receptor-ligand interactions .
特性
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCDGKSVSHGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238521 | |
| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76308-28-6 | |
| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)




![2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1273463.png)



![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)


